N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various forms such as a structural formula, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, the mechanism of its reactions, the products formed, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with common reagents, might also be discussed.Scientific Research Applications
Photoredox Catalysis
N,N-Dimethylaminophenyl derivatives, including structures similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been used in photoredox catalysis. A study by Wu et al. (2017) demonstrated the acceleration of visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives through acetic acid, highlighting their potential in chemical synthesis and possibly industrial manufacture (Wu et al., 2017).
Polymer Synthesis
Compounds structurally related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 have been employed in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) utilized derivatives in the preparation and characterization of photoactive polyamides, highlighting their utility in developing novel polymeric materials with specific characteristics (Mallakpour & Rafiee, 2007).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of N,N-Dimethylaminophenyl, similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been investigated for various applications. For example, Spesia, Milanesio, and Durantini (2008) synthesized N,N-dimethyl-2-(4'-N,N,N-trimethylaminophenyl)fulleropyrrolidinium iodide, a derivative, and evaluated its photodynamic inactivation properties on Escherichia coli, showcasing its potential as an antimicrobial agent (Spesia et al., 2008).
Photocatalytic CO2 Reduction
In the area of environmental science, N,N-Dimethylacetamide, closely related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, has been used as a solvent in photocatalytic CO2 reduction. Kuramochi, Kamiya, and Ishida (2014) reported the use of N,N-Dimethylacetamide in photocatalytic CO2 reduction, indicating its utility in sustainable chemical processes (Kuramochi et al., 2014).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This could involve discussing potential applications for the compound, areas of research it could be used in, or ways its synthesis or properties could be improved.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.